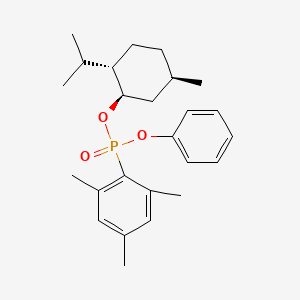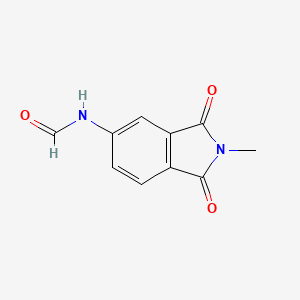
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoindoline-1,3-dione derivatives, while reduction reactions can produce isoindoline-1,3-diol derivatives .
科学的研究の応用
作用機序
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
類似化合物との比較
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide can be compared with other similar compounds, such as phthalimide and thiazolidine derivatives . These compounds share structural similarities but differ in their reactivity and biological activity. For example, phthalimide derivatives are known for their use in the synthesis of pharmaceuticals and agrochemicals, while thiazolidine derivatives exhibit significant anticancer activity .
List of Similar Compounds
- Phthalimide derivatives
- Thiazolidine derivatives
- Isoindoline-1,3-dione derivatives
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
39095-00-6 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
N-(2-methyl-1,3-dioxoisoindol-5-yl)formamide |
InChI |
InChI=1S/C10H8N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-5H,1H3,(H,11,13) |
InChIキー |
BCYJIXWDCXYOJL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


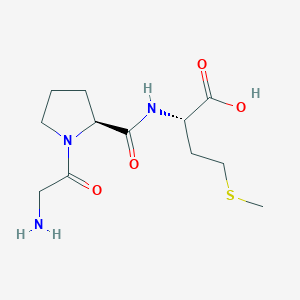
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
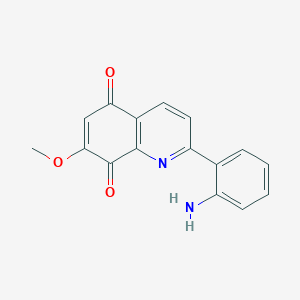
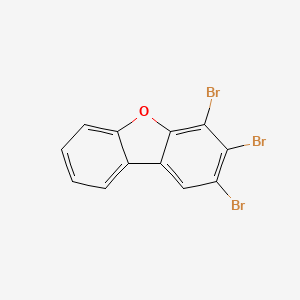
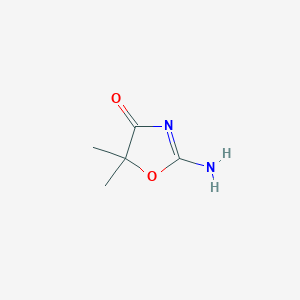
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
